molecular formula C14H14N4S B8623672 4-Benzyl-1-(pyridin-2-ylmethylidene)thiosemicarbazide

4-Benzyl-1-(pyridin-2-ylmethylidene)thiosemicarbazide

Cat. No. B8623672
M. Wt: 270.35 g/mol
InChI Key: QQVHGUFLVAECFU-UHFFFAOYSA-N
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Patent
US06794400B2

Procedure details

The title compound was prepared from a mixture of 4-benzylthiosemicarbazide (100 mg, 0.552 mmol) and 2-pyridinecarboxaldehyde (52 μL, 0.552 mmol) similar to Example 3 and isolated as a pale white solid (83 mg, 59%). 1H NMR (DMSO-d6): 11.84 (s, 1H), 9.27 (t, J=5.7 Hz, 1H), 8.57 (d, J=4.8 Hz, 1H), 8.30 (d, J=8.1 Hz, 1H), 8.13 (s, 1H), 7.83 (t, J=7.7 Hz, 1H), 7.40-7.31 (m, 3H), 7.26 (d, J=4.8 Hz, 1H), 4.86 (d, J=6.0 Hz, 2H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
52 μL
Type
reactant
Reaction Step One
Name
Yield
59%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9](=[S:12])[NH:10][NH2:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[CH:19]=O>>[CH2:1]([NH:8][C:9](=[S:12])[NH:10][N:11]=[CH:19][C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][N:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(NN)=S
Name
Quantity
52 μL
Type
reactant
Smiles
N1=C(C=CC=C1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(NN=CC1=NC=CC=C1)=S
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 83 mg
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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